Welcome to the BenchChem Online Store!
molecular formula C10H5FN2O B8491977 2-[(4-Fluorophenyl)(hydroxy)methylene]malononitrile

2-[(4-Fluorophenyl)(hydroxy)methylene]malononitrile

Cat. No. B8491977
M. Wt: 188.16 g/mol
InChI Key: MKOBWHKTDBNHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09227984B2

Procedure details

To a solution of malononitrile (30 mmol) and triethylamine (36 mmol) in THF/toluene (40 mL, 1:1) at 0° C. was slowly added 4-fluorobenzoyl chloride (30 mmol). The resulting reaction mixture was stirred at room temperature for 2 hours. After concentration under reduced pressure, the crude residue was purified by flash chromatography on silica, the mobile phase being a mixture of methanol and dichloromethane (in a ratio of 1:30), yielding the pure title compound (5.2 g, 93%) as a yellowish oil. MS (m/z) 189.2 [M+H]+ (100%). δH (300 MHz, CDCl3, 25° C.) 10.61 (br s, 1H), 7.80 (dd, J 8.7, 5.4 Hz, 2H), 7.06 (t, J 8.7 Hz, 2H).
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
36 mmol
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three
Name
THF toluene
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].C(N(CC)CC)C.[F:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1>C1COCC1.C1(C)C=CC=CC=1>[F:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:19])=[C:2]([C:1]#[N:5])[C:3]#[N:4])=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
C(CC#N)#N
Step Two
Name
Quantity
36 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
30 mmol
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Four
Name
THF toluene
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography on silica
ADDITION
Type
ADDITION
Details
a mixture of methanol and dichloromethane (in a ratio of 1:30),

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=C(C#N)C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.